m-Bromobenzoyl Substitution Confers Optimal Thyroid Hormone Receptor Antagonist Affinity Within a Matched Series
In a direct head-to-head medicinal chemistry optimization study of indirect TR antagonists, the compound bearing an m-bromobenzoyl substituent (designated 11f) was identified as optimal among a panel of analogs with varied benzoyl substitution patterns. While the exact numerical affinity data for 11f is reported in the full text of Malm et al. (2007) [1], the publication explicitly states that within this series the m-bromobenzoyl substituent was superior to alternative substitution patterns in both human TR binding and reporter cell antagonist assays. This class-level evidence supports the selection of the 3-bromobenzoyl regioisomer (CAS 1187169-25-0) over the 2-bromo analog (CAS 1187168-68-8) or 4-bromo analog (CAS 1187170-04-2) for TR-targeted programs.
| Evidence Dimension | TR binding affinity and functional antagonist activity |
|---|---|
| Target Compound Data | m-Bromobenzoyl substituent (11f) reported as optimal in the series (quantitative Ki/IC50 values available in full text, Malm et al. 2007) |
| Comparator Or Baseline | Ortho- and para-bromobenzoyl analogs within the same chemical series, plus previously reported TR antagonists |
| Quantified Difference | Qualitative designation as 'optimal' within series; affinities described as within the same range as known high-affinity TR antagonists |
| Conditions | Human TR binding assay; reporter cell assay (Malm et al., Bioorg. Med. Chem. Lett. 2007, 17, 2018–2021) |
Why This Matters
For any TR-focused medicinal chemistry program, selection of the m-bromo regioisomer is empirically supported by comparative SAR data, whereas procurement of the wrong regioisomer would diverge from the validated structure-activity relationship.
- [1] Malm, J., Gordon, S., Brandt, P., Carlsson, B., Agback, P., Bäckbro Saeidi, A., & Sandberg, J. (2007). Thyroid receptor ligands. Part 7: Indirect antagonists of the thyroid hormone receptor with improved affinity. Bioorganic & Medicinal Chemistry Letters, 17(7), 2018–2021. DOI: 10.1016/j.bmcl.2007.01.009. View Source
